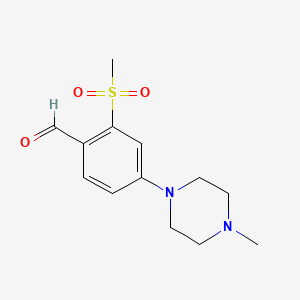

4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde

Description

4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde is a benzaldehyde derivative featuring two key substituents: a 4-methylpiperazinyl group at the 4-position and a methylsulfonyl group at the 2-position. Its molecular formula is C₁₃H₁₈N₂O₃S, with a molecular weight of 294.36 g/mol.

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)-2-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-14-5-7-15(8-6-14)12-4-3-11(10-16)13(9-12)19(2,17)18/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSLNJIEVKCBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)C=O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693900 | |

| Record name | 2-(Methanesulfonyl)-4-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197193-26-2 | |

| Record name | 2-(Methanesulfonyl)-4-(4-methylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde typically involves the following steps:

Formation of the Piperazinyl Intermediate: The initial step involves the reaction of 4-methylpiperazine with an appropriate benzaldehyde derivative under controlled conditions to form the piperazinyl intermediate.

Introduction of the Methylsulfonyl Group: The intermediate is then subjected to sulfonylation using a methylsulfonyl chloride reagent in the presence of a base such as triethylamine. This step introduces the methylsulfonyl group onto the benzaldehyde core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The piperazinyl and methylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzoic acid.

Reduction: 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde involves its interaction with specific molecular targets. The piperazinyl group can interact with biological receptors, while the methylsulfonyl group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound 2-Fluoro-4-(4-methyl-1-piperazinyl)benzaldehyde () serves as a close structural analog, differing primarily in the substituent at the 2-position (fluorine vs. methylsulfonyl). Below is a comparative analysis:

*Predicted values based on substituent contributions.

Key Observations:

Electrophilicity : The aldehyde group in the target compound is more electrophilic due to the strong electron-withdrawing nature of the methylsulfonyl group, which may enhance reactivity in nucleophilic addition reactions.

Solubility : The sulfonyl group improves water solubility but may reduce membrane permeability due to increased polarity.

Biological Activity

4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde, also known by its CAS number 25799-83-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 282.36 g/mol. Its structure features a piperazine ring, which is known for contributing to various biological activities.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies on sulfonamide derivatives have shown effectiveness against a range of bacterial strains, suggesting that this compound could possess similar properties due to the presence of the methylsulfonyl group .

Neuropharmacological Effects

Piperazine derivatives are frequently studied for their neuropharmacological effects. Compounds containing piperazine rings have been shown to interact with various neurotransmitter systems, including serotonin and dopamine receptors . This suggests that this compound may also influence neurological pathways, potentially offering therapeutic benefits in psychiatric disorders.

While specific mechanisms for this compound remain underexplored, related compounds often exhibit their biological effects through modulation of enzyme activity and receptor binding. For instance, the piperazine moiety can enhance binding affinity to neurotransmitter receptors or inhibit key enzymes involved in microbial metabolism .

Case Studies and Research Findings

Several studies have investigated the biological activities of piperazine derivatives:

- Antimicrobial Activity : A study reported that piperazine-based sulfonamides exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the ability to inhibit bacterial folate synthesis .

- Anticancer Properties : Research on quinoxaline derivatives demonstrated significant cytotoxic effects on cancer cell lines with IC50 values ranging from 1.9 to 3.23 µg/mL, indicating strong potential for further development as anticancer agents .

- Neuropharmacological Effects : A review highlighted various piperazine derivatives that showed promise in treating anxiety and depression through their action on serotonin receptors, suggesting a potential pathway for therapeutic applications of this compound .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing 4-(4-Methyl-1-piperazinyl)-2-(methylsulfonyl)benzaldehyde?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the piperazinyl, methylsulfonyl, and benzaldehyde moieties. Compare chemical shifts to structurally related compounds, such as 4-(4-methylpiperazin-1-ylmethyl)benzoic acid (CAS 106261-48-7), which shares the piperazine-methyl group .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (≥95% purity threshold) to assess purity, as demonstrated for benzaldehyde derivatives in analytical workflows .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion ([M+H]) and fragmentation patterns, critical for distinguishing regioisomers or contaminants .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Answer:

- Accelerated Stability Studies: Conduct stress testing under acidic, basic, oxidative, and thermal conditions (e.g., 40°C/75% RH for 4 weeks) to identify degradation products. Monitor via HPLC and compare to stability data from structurally similar aldehydes, such as 4-hydroxybenzaldehyde .

- Light Sensitivity: Store in amber vials if UV-Vis analysis indicates photodegradation, a common issue for benzaldehyde derivatives .

Advanced Research Questions

Q. What synthetic strategies can improve the yield of this compound?

Answer:

- Coupling Reaction Optimization: Use Buchwald-Hartwig or Ullmann-type coupling to introduce the 4-methylpiperazine group to the benzaldehyde core. Adjust catalyst systems (e.g., Pd(OAc)/Xantphos) and reaction temperatures (80–120°C) to mitigate side reactions, as seen in analogous piperazine-benzaldehyde syntheses .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, but may require post-reaction purification to remove sulfonyl by-products .

Q. How can researchers resolve contradictions in reported solubility data across solvents?

Answer:

- Systematic Solubility Screening: Use shake-flask methods with HPLC quantification in solvents like DMSO, ethanol, and aqueous buffers (pH 1–10). Compare results to structurally related compounds, such as 4-(hydroxymethyl)-3-methylbenzaldehyde, which exhibits pH-dependent solubility due to aldehyde hydration .

- Molecular Dynamics Simulations: Predict solvation free energy to identify solvents with optimal miscibility, reducing experimental trial-and-error .

Q. What methodologies are effective in identifying and quantifying synthetic by-products or degradation impurities?

Answer:

- LC-MS/MS with Ion Trapping: Detect trace impurities (e.g., des-methylpiperazine derivatives or oxidized sulfonyl groups) using fragmentation patterns. Reference impurity profiles from piperazine-containing pharmaceuticals, such as imatinib analogs .

- Degradation Pathway Mapping: Use forced degradation (e.g., HO exposure) to isolate intermediates, followed by -NMR and IR spectroscopy to confirm structures .

Q. How can researchers design analogs to study structure-activity relationships (SAR) for this compound?

Answer:

- Bioisosteric Replacement: Substitute the methylsulfonyl group with sulfonamide or sulfonic acid moieties, as seen in active PDE inhibitors .

- Piperazine Modifications: Introduce substituents (e.g., hydroxyethyl or acetyl groups) at the piperazine nitrogen to modulate lipophilicity, guided by pharmacokinetic data from related compounds like 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide .

Q. What experimental approaches address hygroscopicity challenges in intermediates during synthesis?

Answer:

- Lyophilization: Freeze-dry hygroscopic intermediates (e.g., piperazine salts) to prevent hydrolysis. This method is validated for analogs like 4-methylpiperazin-1-amine dihydrochloride .

- Inert Atmosphere Handling: Use gloveboxes or nitrogen-purged reaction vessels to minimize moisture uptake during coupling steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.